2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-
Overview
Description
2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]- is a useful research compound. Its molecular formula is C27H25N5O5S and its molecular weight is 531.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Disperse Red 151, also known as 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-, is primarily used as a dye in various industries such as plastics, textiles, and cosmetics . The primary targets of this compound are the materials it is intended to color.
Mode of Action
The compound works by adhering to compatible surfaces through solution, forming covalent bonds or complexes with salts or metals, physical adsorption, or mechanical retention . The chromophore-containing centers in the dye, based on diverse functional groups such as azo and anthraquinone, are responsible for the color .
Biochemical Pathways
It is known that the dye can interact with various materials and substances, leading to changes in their color properties .
Result of Action
The primary result of the action of Disperse Red 151 is the imparting of a red color to the materials it is applied to. This is achieved through the interaction of the dye with the material, leading to a change in the material’s color properties .
Action Environment
The action, efficacy, and stability of Disperse Red 151 can be influenced by various environmental factors. For instance, the dye’s effectiveness can be affected by the type of material it is applied to, the presence of other chemicals, and the pH of the environment . Additionally, factors such as light, temperature, and the presence of water or other solvents can affect the stability of the dye .
Biochemical Analysis
Biochemical Properties
Disperse Red 151 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, including those responsible for the breakdown and synthesis of organic molecules. For instance, Disperse Red 151 can inhibit certain enzymes, leading to alterations in metabolic flux and metabolite levels . Additionally, it can bind to proteins, affecting their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
Disperse Red 151 has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Disperse Red 151 can lead to changes in the expression of genes involved in stress responses, detoxification, and metabolic processes . These changes can impact cellular homeostasis and may result in cytotoxic effects, particularly at higher concentrations.
Molecular Mechanism
The molecular mechanism of action of Disperse Red 151 involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, Disperse Red 151 can inhibit enzymes involved in oxidative stress responses, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can interact with DNA, causing changes in gene expression and potentially leading to mutagenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disperse Red 151 can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to Disperse Red 151 in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Disperse Red 151 vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function and overall health. At higher doses, Disperse Red 151 can exhibit toxic or adverse effects, including cytotoxicity, genotoxicity, and disruptions in metabolic processes . Threshold effects have been observed, where a certain concentration of Disperse Red 151 is required to elicit significant biological responses.
Metabolic Pathways
Disperse Red 151 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and synthesis. This compound can affect metabolic flux, leading to changes in the levels of metabolites involved in energy production, detoxification, and biosynthesis . The interactions of Disperse Red 151 with metabolic enzymes can result in alterations in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Disperse Red 151 is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . The distribution of Disperse Red 151 can affect its biological activity and potential toxicity, as its presence in certain cellular regions may lead to localized effects on cellular function.
Subcellular Localization
Disperse Red 151 exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of Disperse Red 151 within subcellular regions can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-[[6-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-yl]sulfonyl-methylamino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5S/c1-19(33)37-17-16-32(2)38(35,36)24-13-14-25-20(18-24)8-15-26(34)27(25)31-30-23-11-9-22(10-12-23)29-28-21-6-4-3-5-7-21/h3-15,18,34H,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPMQVPIDNIKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072043 | |
Record name | C.I. Disperse Red 151 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70210-08-1 | |
Record name | N-[2-(Acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-2-naphthalenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70210-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenesulfonamide, N-(2-(acetyloxy)ethyl)-6-hydroxy-N-methyl-5-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Red 151 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-acetoxyethyl)-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]naphthalene-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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